REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([NH2:11])(=[O:10])[C:7]([CH3:9])=[CH2:8].C(#N)C=C.C(#N)C(C)=C.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>>[S:21]([OH:25])([OH:24])(=[O:23])=[O:22].[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[S:21]([OH:25])([OH:24])(=[O:23])=[O:22].[C:6]([NH2:11])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.C(C(=C)C)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([NH2:11])(=[O:10])[C:7]([CH3:9])=[CH2:8].C(#N)C=C.C(#N)C(C)=C.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>>[S:21]([OH:25])([OH:24])(=[O:23])=[O:22].[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[S:21]([OH:25])([OH:24])(=[O:23])=[O:22].[C:6]([NH2:11])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.C(C(=C)C)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |